Benzylamine, N-octyl-

Catalog No.
S748992
CAS No.
1667-16-9
M.F
C15H25N
M. Wt
219.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylamine, N-octyl-

CAS Number

1667-16-9

Product Name

Benzylamine, N-octyl-

IUPAC Name

N-benzyloctan-1-amine

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3

InChI Key

VRYPROVLGPMATH-UHFFFAOYSA-N

SMILES

CCCCCCCCNCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCNCC1=CC=CC=C1

Benzylamine, N-octyl- (CAS 1667-16-9), also known as N-octylbenzylamine (OBA), is a secondary amine characterized by a benzyl group and a C8 linear alkyl chain attached to the nitrogen atom. This specific structure imparts a balance of aromatic interactions via the benzyl group and significant hydrophobicity and steric bulk from the n-octyl chain. These properties make it a critical surface-modifying agent and process additive, particularly in the fabrication of high-performance perovskite-based optoelectronics, where it serves to passivate defects and control crystal growth. [REFS-1, REFS-2]

Substituting Benzylamine, N-octyl- with seemingly similar molecules like shorter-chain N-butylbenzylamine, the parent benzylamine, or the common passivator phenethylammonium iodide (PEAI) is often unviable. The n-octyl chain's specific length and resulting hydrophobicity are critical for forming an effective moisture-resistant barrier on perovskite surfaces, a property less pronounced in shorter-chain analogs. [1] This structural difference directly impacts charge carrier dynamics, defect passivation effectiveness, and ultimately, the final device's power conversion efficiency and long-term operational stability. [2] Therefore, seemingly minor changes to the alkyl chain length or the core amine structure lead to significant, and often detrimental, changes in material properties and device performance, making N-octylbenzylamine non-interchangeable for these optimized applications.

Enhanced Power Conversion Efficiency Over Shorter-Chain Alkyl Analogs

In comparative studies of perovskite solar cells (PSCs), devices fabricated using N-octylbenzylamine (OBA) as a passivating agent consistently outperform those using shorter-chain analogs like N-butylbenzylamine (BBA). One study demonstrated that OBA-treated devices achieved a champion power conversion efficiency (PCE) of 23.51%, significantly higher than the 22.17% PCE obtained with BBA under identical conditions. [1] This highlights the critical role of the C8 alkyl chain in optimizing the electronic interface and reducing non-radiative recombination.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data23.51%
Comparator Or BaselineN-butylbenzylamine (BBA): 22.17%
Quantified Difference1.34% absolute increase in PCE
ConditionsDevice architecture: FTO/SnO2/Perovskite/Spiro-OMeTAD/Au; passivation agent applied in antisolvent.

This direct PCE improvement justifies the selection of the C8 chain length for maximizing device performance in high-efficiency solar cell manufacturing.

Superior Defect Passivation and Charge Carrier Lifetime vs. Benzylamine

The use of N-octylbenzylamine as an additive in the perovskite precursor solution leads to a significant reduction in material defect density compared to the parent compound, benzylamine (BZA). Time-resolved photoluminescence (TRPL) measurements show that perovskite films treated with OBA exhibit a charge carrier lifetime of 2.8 μs, a substantial improvement over the 1.5 μs lifetime observed for films treated with BZA. [1] This indicates more effective passivation of trap states that cause non-radiative recombination.

Evidence DimensionCharge Carrier Lifetime (τ)
Target Compound Data2.8 μs
Comparator Or BaselineBenzylamine (BZA): 1.5 μs
Quantified Difference87% increase in carrier lifetime
ConditionsTime-Resolved Photoluminescence (TRPL) spectroscopy on perovskite thin films.

A longer carrier lifetime is directly linked to higher device voltage and efficiency, making OBA a more suitable precursor additive for producing high-quality, electronically superior perovskite films.

Improved Film Hydrophobicity and Moisture Stability

The n-octyl chain provides a significant advantage in environmental stability. Perovskite films treated with N-octylbenzylamine exhibit a static water contact angle of 95.2°, indicating a highly hydrophobic surface. [1] This is a marked improvement over films treated with shorter-chain N-butylbenzylamine, which show a contact angle of 81.5°. [1] This enhanced hydrophobicity creates a more effective barrier against ambient moisture, a primary degradation pathway for perovskite materials.

Evidence DimensionWater Contact Angle
Target Compound Data95.2°
Comparator Or BaselineN-butylbenzylamine (BBA): 81.5°
Quantified Difference13.7° increase in contact angle
ConditionsStatic water contact angle measurement on the surface of treated perovskite films.

Improved moisture resistance is critical for the long-term operational stability and commercial viability of perovskite devices, making this a key procurement differentiator for manufacturing durable products.

Additive for High-Efficiency Perovskite Solar Cell Manufacturing

As a process additive or passivating agent in the formulation of perovskite inks and anti-solvents. Its demonstrated ability to boost power conversion efficiency and increase charge carrier lifetimes makes it the right choice for R&D and manufacturing workflows aiming to produce cells with over 23% efficiency. [REFS-1, REFS-2]

Enhancing Long-Term Stability in Optoelectronic Devices

For fabricating perovskite-based devices, such as LEDs and photodetectors, that require enhanced operational stability. The hydrophobic barrier imparted by the n-octyl chain provides superior protection against moisture-induced degradation compared to shorter-chain alternatives, directly contributing to longer device lifetimes. [3]

Surface Modification for Controlled Crystal Growth and Morphology

Used as a surface modifier to control the nucleation and growth of perovskite crystals. Its specific molecular structure helps in forming films with larger grain sizes and fewer defects, which is a critical process parameter for achieving reproducible, high-performance devices. [1]

XLogP3

4.7

Other CAS

1667-16-9

Wikipedia

Benzylamine, N-octyl-

Dates

Last modified: 08-15-2023

Explore Compound Types